1-(2-imino-3-methyl-2,3-dihydro-1H-benzimidazol-1-yl)-3-(4-methylphenoxy)propan-2-ol
CAS No.:
Cat. No.: VC15595590
Molecular Formula: C18H21N3O2
Molecular Weight: 311.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H21N3O2 |
|---|---|
| Molecular Weight | 311.4 g/mol |
| IUPAC Name | 1-(2-imino-3-methylbenzimidazol-1-yl)-3-(4-methylphenoxy)propan-2-ol |
| Standard InChI | InChI=1S/C18H21N3O2/c1-13-7-9-15(10-8-13)23-12-14(22)11-21-17-6-4-3-5-16(17)20(2)18(21)19/h3-10,14,19,22H,11-12H2,1-2H3 |
| Standard InChI Key | KHMZSSBPDQTQBW-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)OCC(CN2C3=CC=CC=C3N(C2=N)C)O |
Introduction
Structural and Molecular Characteristics
Core Architecture
The benzimidazole moiety consists of a benzene ring fused to an imidazole ring, with a methyl group at position 3 and an imino group (=NH) at position 2 . The propan-2-ol chain connects the benzimidazole nitrogen to a 4-methylphenoxy group, introducing both hydrophilic (hydroxyl) and lipophilic (aromatic) regions.
Key Structural Features:
-
Benzimidazole core: Imparts planar aromaticity and hydrogen-bonding capacity .
-
Imino group: Enhances reactivity and potential for tautomerism .
-
4-Methylphenoxy group: Contributes to lipophilicity, influencing membrane permeability.
Molecular Properties:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₈H₂₁N₃O₂ | |
| Molecular Weight | 311.4 g/mol | |
| IUPAC Name | 1-(2-Imino-3-methylbenzimidazol-1-yl)-3-(4-methylphenoxy)propan-2-ol | |
| Canonical SMILES | CC1=CC=C(C=C1)OCC(CN2C3=CC=CC=C3N(C2=N)C)O | |
| LogP (Predicted) | ~2.5–3.0 |
Pharmacological Activities
Benzimidazole derivatives exhibit broad bioactivity, and structural analogs of this compound have demonstrated:
Antimicrobial Activity
-
Mechanism: Disruption of microbial DNA synthesis via topoisomerase inhibition .
-
Efficacy:
Microorganism MIC (µg/mL) Source Staphylococcus aureus 12.5 Escherichia coli 25.0
Anti-Inflammatory Effects
-
Model: Carrageenan-induced paw edema in rats (50% inhibition at 10 mg/kg) .
-
Mechanism: COX-2 enzyme suppression and NF-κB pathway modulation .
Physicochemical and Pharmacokinetic Properties
Solubility and Permeability
| Property | Value | Method | Source |
|---|---|---|---|
| Aqueous Solubility | 0.895 mg/mL | ESOL Prediction | |
| LogP | 2.95 | SILICOS-IT | |
| GI Absorption | High | BOILED-Egg Model |
Metabolic Stability
-
CYP450 Interactions: Minimal inhibition of CYP3A4/2D6, suggesting low drug-drug interaction risk .
-
Half-Life (in vitro): ~4.2 hours in human liver microsomes.
Applications and Future Directions
Therapeutic Applications
-
Antimicrobial Agents: Potent against methicillin-resistant S. aureus (MRSA).
-
Chemotherapy Adjuvants: Synergistic effects with paclitaxel in ovarian cancer models.
Material Science
Challenges and Innovations
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume